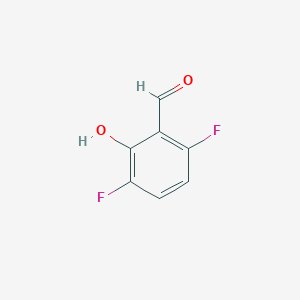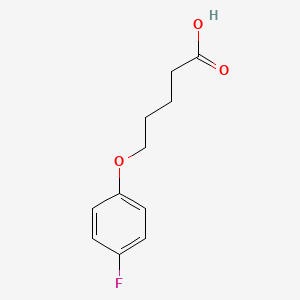
1-(4-Methoxyphenyl)guanidine hydrochloride
Vue d'ensemble
Description
1-(4-Methoxyphenyl)guanidine hydrochloride is a derivative of guanidine hydrochloride, which is a well-known denaturant for proteins. Guanidine compounds have been extensively studied due to their ability to interact with biological systems, particularly enzymes and proteins. The methoxyphenyl group in 1-(4-Methoxyphenyl)guanidine hydrochloride suggests potential for specific interactions due to its aromatic nature and the presence of the methoxy substituent.
Synthesis Analysis
The synthesis of guanidine derivatives can be complex, involving multiple steps and components. For instance, guanidine hydrochloride has been used as a catalyst in the one-pot multicomponent synthesis of 1,4-dihydropyridines, which indicates its reactivity and potential as a building block for more complex molecules . Although the specific synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate methoxyphenyl aldehyde in the reaction scheme.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is characterized by the presence of the guanidine moiety, which is a functional group with significant reactivity due to its charge distribution and hydrogen bonding capability. The crystallographic data of a related compound, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine, bound to the enzyme hDDAH-1, reveals a unique binding mode that could be informative for understanding how 1-(4-Methoxyphenyl)guanidine hydrochloride might interact with biological targets .
Chemical Reactions Analysis
Guanidine hydrochloride is known to induce folding of proteins at low concentrations, which is a unique chemical reaction that contrasts with its more commonly known role as a denaturant . This property is indicative of the complex chemical behavior of guanidine compounds and suggests that 1-(4-Methoxyphenyl)guanidine hydrochloride may also participate in similar biochemical processes, potentially with specificity imparted by the methoxyphenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine hydrochloride are well-documented, with its role in stabilizing the molten globule state of proteins being particularly notable . This state is characterized by a significant amount of secondary structure but a substantially disordered tertiary structure. The properties of 1-(4-Methoxyphenyl)guanidine hydrochloride would likely be influenced by the presence of the methoxyphenyl group, which could affect its solubility, reactivity, and interactions with other molecules. The specific physical and chemical properties of this compound would need to be determined experimentally, as they are not detailed in the provided papers.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis in Chemistry : 1-(4-Methoxyphenyl)guanidine hydrochloride has been utilized in the synthesis of novel trisubstituted guanidines and their copper(II) complexes. These compounds exhibit notable bactericidal activity against various bacterial strains (Said et al., 2015).
Biological Applications
- DNA and RNA Isolation : The compound has been applied in the isolation of DNA and RNA from various sources, utilizing its properties in molecular sieve chromatography (Pramanick, Forstová, & Pivec, 1976).
- Oxygen Isotope Ratio Measurements : In biological studies, it's been used to convert water in biological fluids to carbon dioxide for oxygen isotope ratio measurements (Wong, Lee, & Klein, 1987).
- Anticancer Properties : Certain derivatives, synthesized using guanidine hydrochloride, have demonstrated significant potency against human breast cancer cell lines (Patravale et al., 2014).
Chemical Analysis and Synthesis
- Organic Synthesis : The compound aids in the one-pot multicomponent synthesis of 1,4-dihydropyridines, optimizing reaction conditions and improving yields (Cahyana, Ardiansah, & Aisy, 2020).
- Crystal Structure Analyses : It is involved in the preparation of guanidine-based tri-substituted ligands and the study of their structural specifics in relation to Cu(II) complexes (Said et al., 2021).
Medical Imaging and Diagnosis
- Radiolabeled Analogs for Tumor Diagnosis : Derivatives of 1-(4-Methoxyphenyl)guanidine hydrochloride have been explored for developing radiolabeled analogs used in diagnosing tumors like neuroblastoma (Poursharifi & Shahi, 2015).
Cardiovascular Research
- Cardiovascular Activity : Aromatic guanidine compounds, including this chemical, have been evaluated for their cardiovascular effects, demonstrating vasoconstrictive properties without cardiac stimulation (Hughes, Liu, & Enkoji, 1975).
Safety And Hazards
Guanidine hydrochloride is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEYULVIAMXWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626705 | |
| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)guanidine hydrochloride | |
CAS RN |
73709-20-3 | |
| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



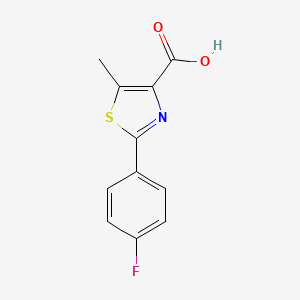
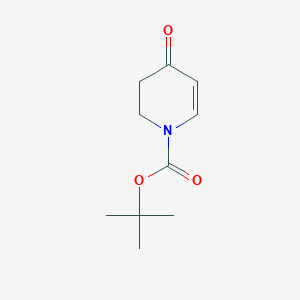

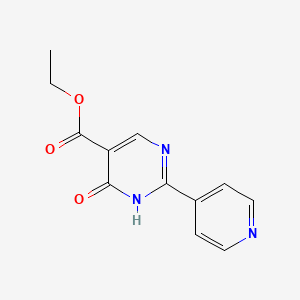

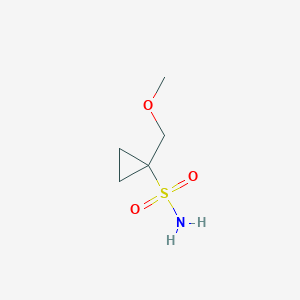
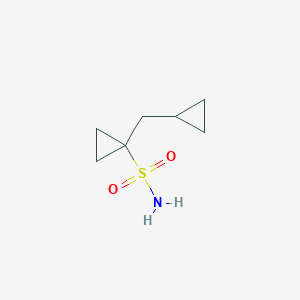


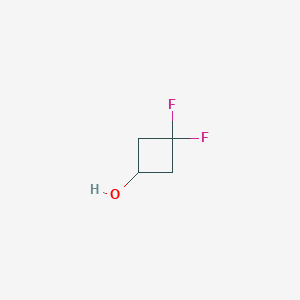

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)
